molecular formula C4H6N8Na2O6S4 B7909253 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt

Cat. No.: B7909253
M. Wt: 436.4 g/mol
InChI Key: PXCXMTKJRYTWQE-UHFFFAOYSA-L
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Description

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt is an organic chemical compound with the molecular formula C2H2N4Na2O3S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrazole ring and a methanesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt typically involves the reaction of 5-mercapto-1H-tetrazole with methanesulfonic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the disodium salt. The general reaction scheme is as follows:

5-Mercapto-1H-tetrazole+Methanesulfonic acid+Sodium hydroxide5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt\text{5-Mercapto-1H-tetrazole} + \text{Methanesulfonic acid} + \text{Sodium hydroxide} \rightarrow \text{this compound} 5-Mercapto-1H-tetrazole+Methanesulfonic acid+Sodium hydroxide→5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted tetrazole derivatives

Scientific Research Applications

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Mercapto-1H-tetrazole
  • 5-Mercapto-1,2,3,4-tetrazole-1-methyl sulfonic acid disodium salt
  • 1-Sulfomethyl-5-mercaptotetrazole disodium salt

Uniqueness

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt is unique due to its combination of a tetrazole ring and a methanesulfonic acid group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

disodium;(5-sulfanylidene-2H-tetrazol-1-yl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4N4O3S2.2Na/c2*7-11(8,9)1-6-2(10)3-4-5-6;;/h2*1H2,(H,3,5,10)(H,7,8,9);;/q;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCXMTKJRYTWQE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=S)N=NN1)S(=O)(=O)[O-].C(N1C(=S)N=NN1)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N8Na2O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66242-82-8
Record name Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt

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